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Apratastat (TMI-005) is an orally active, non-selective, and reversible inhibitor of TACE (ADAM17) and

various Matrix Metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of TNF-α

release [1].

The table below summarizes its key physicochemical properties and recommended storage conditions [2]

[1].

Property Value / Description

Synonyms TMI-005 [2] [1]

CAS Number 287405-51-0 [1]

Molecular Formula C₁₇H₂₂N₂O₆S₂ [1]

Molecular Weight 414.50 g/mol [1]

Chemical Structure Provided by supplier (see MedChemExpress) [1]

Solubility (DMSO) ≥ 100 mg/mL (241.25 mM) [1]

Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]

Storage (Solution) -80°C for 6 months; -20°C for 1 month (avoid repeated freeze-thaw cycles) [1]
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Stock Solution Preparation & Formulations

Preparation of Stock Solutions for In Vitro Studies

For in vitro assays, Apratastat is typically dissolved in DMSO.

Solvent: DMSO [1]

Concentration: A common stock concentration is 25 mg/mL, which is approximately 60.3 mM [1].
Procedure: Weigh the required amount of Apratastat powder and dissolve it in pure, sterile DMSO

to achieve the desired concentration. The solution should be aliquoted and stored as recommended.

Preparation of Working Formulations for In Vivo Studies

For animal studies, the DMSO stock solution is further diluted into biocompatible formulations. The table

below summarizes two validated protocols [1].

Component Protocol 1 Protocol 2

DMSO Stock 10% 10%

PEG300 40% -

Tween-80 5% -

Saline 45% -

SBE-β-CD (20% in Saline) - 90%

Final Concentration ≥ 2.5 mg/mL (clear solution) ≥ 2.5 mg/mL (clear solution)

Preparation Steps (for Protocol 1):

Add 100 µL of the 25 mg/mL DMSO stock solution to a vial.
Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix again.
Slowly add 450 µL of saline while mixing, bringing the final volume to 1 mL.
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The final formulation is ready for administration and should be prepared fresh on the day of use [1].

Experimental Protocols & Applications

Inhibition of Pro-inflammatory Cytokines in Lung Tissue

This protocol is based on a study investigating the reduction of SARS-CoV-2-related lung inflammation [1].

Cell Type: Mouse lung tissue samples [1].
Treatment: Incubate tissue with 10 µM Apratastat [1].

Incubation Time: 24 hours [1].
Key Outcomes:

Real-Time qPCR: Significant reduction in mRNA levels of TNF-α and IL-6 [1].
Pathway Context: Apratastat inhibits ADAM17, which is responsible for cleaving and

activating membrane-bound TNF-α and IL-6R, thereby reducing soluble inflammatory mediators
[3] [4].

The following diagram illustrates the core signaling pathway targeted by Apratastat in this inflammatory

context:
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Reducing ADAM17 Activity & MCAM Release in HUVECs

This protocol demonstrates the anti-angiogenic effect of Apratastat [1].

Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs) [1].

Treatment: Treat cells with 10 µM Apratastat [1].
Incubation Time: 24 hours [1].

Key Outcomes:
Western Blot: Significant inhibition of ADAM17 at the protein level and reduced release of

MCAM (Melanoma Cell Adhesion Molecule), a protein involved in angiogenesis [1].

Anti-tumor and Anti-angiogenic Activity in a Mouse Model

This in vivo protocol validates the therapeutic potential of Apratastat in oncology [1].
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Animal Model: C57BL/6 mice with MC38 colorectal cancer cell xenografts [1].

Dosage: 10 mg/kg [1].
Administration Route: Oral gavage (p.o.) [1].

Dosing Regimen: Once daily for 14 consecutive days [1].
Key Outcomes:

Significant inhibition of tumor growth.
Reduced tumor angiogenesis and lymphangiogenesis [1].

Key Considerations for Researchers

Positive Controls: In metalloprotease inhibition studies, broad-spectrum inhibitors like batimastat
(BB-94) or TAPI-1 can be used as positive controls, as they have been shown to reduce SARS-CoV-

2 infection in A549-ACE2 cells by targeting ADAM17/10 [5].
Specificity Note: While Apratastat is a potent TACE/MMP inhibitor, it is not entirely selective for

ADAM17. It also inhibits other MMPs, including MMP-13 [2]. This should be considered when
interpreting results.

Zinc-Binding Group: Unlike earlier ADAM17 inhibitors that used strong zinc-binding groups (like
hydroxamate) leading to off-target effects, Apratastat lacks these groups, which may improve its

specificity profile [4].
Troubleshooting: If precipitation occurs in in vivo formulations, gentle heating and/or sonication can

be used to aid dissolution [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Compound Characterization & Handling]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b519164#apratastat-sample-

preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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